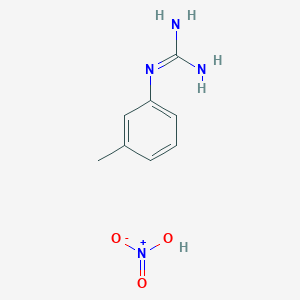
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
説明
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .科学的研究の応用
Chemical Synthesis and Structural Analysis
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are involved in various chemical syntheses and structural analyses. For instance, the compound is used in the synthesis of pentacyclic condensation products, as demonstrated by Ilaš et al. (2008), where they explored the formation of tetramethyl-dinitro-hexahydro-benzoxazine derivatives using mixed anhydride reduction methods (Ilaš et al., 2008). Similarly, Ye et al. (2015) synthesized novel N-acyl derivatives of dimethyl-benzoxazine, highlighting their use in obtaining structurally diverse compounds (Ye et al., 2015).
Biological Activity and Pharmacological Potential
In the field of pharmacology, research has been conducted to understand the biological activities of benzoxazine derivatives. Pirotte et al. (2019) investigated the isosteres of dimethyl-benzoxazines, examining their effects as inhibitors of insulin release and vascular smooth muscle relaxants (Pirotte et al., 2019). Matsumoto et al. (1996) explored the potassium channel-activating effects of benzoxazine derivatives, identifying compounds with potent oral antihypertensive effects (Matsumoto et al., 1996).
Material Science and Polymer Chemistry
In material science, Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, contributing to the understanding of polymer curing reactions (Dunkers & Ishida, 1999). Additionally, Li et al. (2014) investigated the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, providing insights into the nucleophilic addition reactions involved in polymer chemistry (Li et al., 2014).
Environmental and Ecological Applications
The ecological roles and bioactivities of benzoxazine derivatives have also been studied. Macias et al. (2009) examined the phytotoxic, antifungal, and antimicrobial effects of benzoxazinones, a class related to benzoxazine compounds, highlighting their potential as natural herbicide models (Macias et al., 2009).
Analytical Chemistry
In analytical chemistry, Moloney et al. (1992) performed a qualitative analysis of the stability of the oxazine ring in various benzoxazine derivatives using proton nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical properties (Moloney et al., 1992).
作用機序
Target of Action
The primary targets of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . The compound acts as an inhibitor of insulin release and a relaxant of vascular smooth muscle .
Mode of Action
This compound interacts with its targets by opening the pancreatic β-cell KATP channels . It is less active as an inhibitor of glucose-induced insulin release compared to its chroman counterparts . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .
Biochemical Pathways
The compound affects the biochemical pathways related to insulin release and muscle relaxation . By opening the KATP channels, it inhibits the release of insulin from pancreatic β-cells . In vascular smooth muscle cells, it blocks the entry of calcium, leading to muscle relaxation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects are due to its interaction with the KATP channels and its role as a calcium entry blocker .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s myorelaxant activity was characterized on rat aortic rings precontracted by 30 mM KCl in the presence of glibenclamide (10 μM) or precontracted by 80 mM extracellular KCl . This suggests that the compound’s action can be influenced by the concentration of extracellular potassium ions .
特性
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58960-12-6 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)


![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)


![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)